molecular formula C12H15N5O2 B1373333 benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate CAS No. 455875-25-9

benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate

Cat. No.: B1373333
CAS No.: 455875-25-9
M. Wt: 261.28 g/mol
InChI Key: ACWOJRCVVWNQMC-UHFFFAOYSA-N
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Description

Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is a chemical compound with the CAS Number: 455875-25-9. It has a molecular weight of 261.28 g/mol .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

The molecular formula of this compound is C12H15N5O2 . Tetrazoles are twice unsaturated five-membered ring aromatic heterocycles, consisting of one carbon and four nitrogen atoms .


Chemical Reactions Analysis

Tetrazoles can be classified as un-, mono-, di-, and trisubstituted. 5-Substituted tetrazoles with 6π electrons may exist in tautomeric forms as either I or II . In solution, the 1H tautomer is the predominant form, but in the gas phase, the 2H-tautomer is more stable .


Physical and Chemical Properties Analysis

The compound is a solid and decomposes at temperatures greater than 100 degrees Celsius . It has a molecular weight of 261.28 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrazolyl Heterocycles : Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is used in the synthesis of tetrazolyl heterocycles. This process involves the preparation of (1H-tetrazol-5-yl)-allenes and their reaction with aziridines, resulting in the formation of tetrasubstituted pyrroles and 4-methylenepyrrolidines (Cardoso et al., 2016).

  • Tetrazolyl and Tetrazolylidene Complexes of Gold : The compound plays a role in the formation of gold complexes. Lithiation of 1-benzyl-1H-tetrazole, followed by transmetallation and subsequent alkylation, leads to the creation of various gold complexes with distinct properties (Gabrielli et al., 2009).

Biological Applications

  • Antibacterial and Antifungal Properties : Compounds derived from this compound exhibit moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. This highlights its potential in developing new antibacterial and antifungal agents (Rajasekaran et al., 2006).

  • Anticonvulsant Activity : Certain derivatives of this compound have shown excellent anticonvulsant activity, suggesting their use in the treatment of seizure disorders (Rajasekaran et al., 2006).

Analytical Applications

  • Vibrational Spectroscopic Studies : The compound is utilized in vibrational spectroscopic studies to analyze its molecular and electronic properties. This includes the use of FT-IR, FT-Raman, and UV-Visible spectroscopy, contributing to the understanding of its chemical structure and behavior (Rao et al., 2016).

  • Characterization of Antitumor Properties : Research has explored the antitumor properties of related carbamate derivatives, which could lead to potential clinical applications in cancer treatment (Atassi & Tagnon, 1975).

Material Science Applications

  • Coordination Networks for NLO Properties : The compound's derivatives have been used to synthesize coordination networks with nonlinear optical properties. This shows potential applications in the field of material science, particularly in the development of materials with specialized optical characteristics (Liao et al., 2013).

Mechanism of Action

    Target of Action

    Compounds containing the indole nucleus, which is similar to the tetrazole ring in “benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate”, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of “this compound”.

    Mode of Action

    The interaction of “this compound” with its targets could involve the formation of hydrogen bonds, as the tetrazole ring can act as a hydrogen bond acceptor and donor simultaneously .

    Biochemical Pathways

    The affected pathways and their downstream effects would depend on the specific targets of “this compound”. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

benzyl N-[2-(2H-tetrazol-5-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-12(2,10-14-16-17-15-10)13-11(18)19-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18)(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOJRCVVWNQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNN=N1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate
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benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate
Reactant of Route 3
benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate
Reactant of Route 4
benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate
Reactant of Route 5
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benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate
Reactant of Route 6
benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate

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